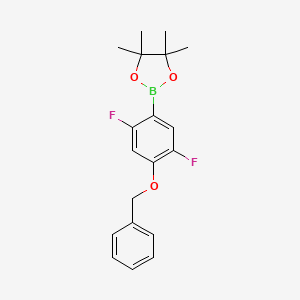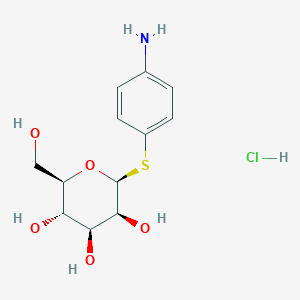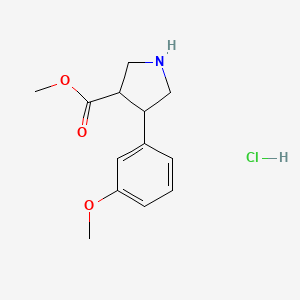
2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde
Descripción general
Descripción
Pyrazole compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde , are versatile materials used in scientific research. Their unique properties make them valuable for studying various biological processes and developing new drugs.
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole compounds typically includes a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde” would depend on its specific structure. For a similar compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, the molecular weight is 138.17 .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde , have been studied for their potential in treating tropical diseases such as leishmaniasis and malaria. These compounds have shown promising results in inhibiting the growth of Leishmania species and suppressing Plasmodium berghei infections in mice, which could lead to the development of new antileishmanial and antimalarial drugs .
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to predict the interaction with biological targets. This is crucial in drug design, where the compound can be used to model interactions with enzymes or receptors involved in disease pathways, providing insights into the development of more effective therapeutic agents .
Synthesis of Bioactive Molecules
Due to its reactive aldehyde group, 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde serves as a key intermediate in the synthesis of various bioactive molecules. It can undergo different chemical reactions to produce compounds with antibacterial, anti-inflammatory, and anticancer properties .
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can be studied for their catalytic properties or potential use in materials science, such as the development of new types of sensors or electronic devices .
Agrochemical Research
In agrochemistry, pyrazole derivatives are explored for their herbicidal and insecticidal activities. The compound could be used to synthesize new agrochemicals that help protect crops from pests and diseases, contributing to increased agricultural productivity .
Spectrophotometric Analysis
2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde: can be utilized in the spectrophotometric determination of metal ions. This application is important in environmental monitoring and analysis, where it can help in detecting and quantifying metal pollutants in water and soil samples .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-8-7-9(4-2)11(10-8)5-6-12/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMHZDMKMDXNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride](/img/structure/B1473816.png)
![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)

![4-{6-[(2-Pyridinylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B1473823.png)
![5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473824.png)

![2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1473826.png)
![N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide](/img/structure/B1473830.png)
![(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol](/img/structure/B1473831.png)
